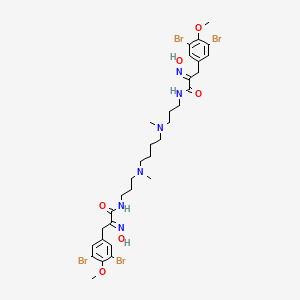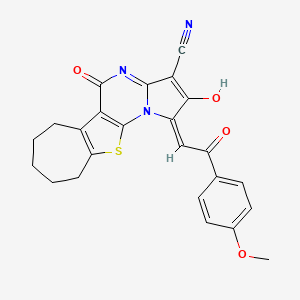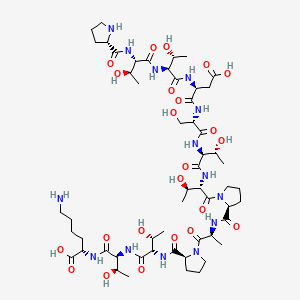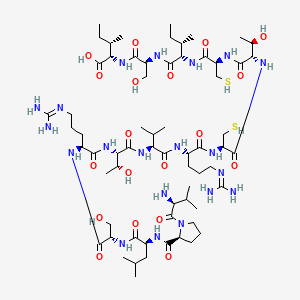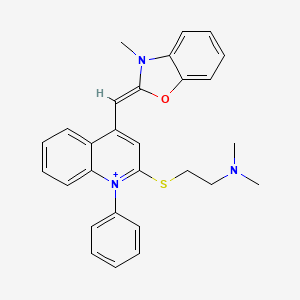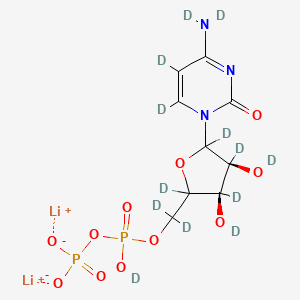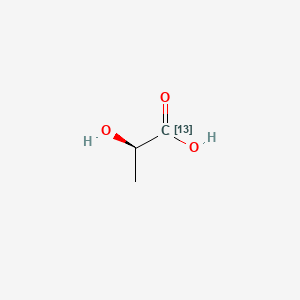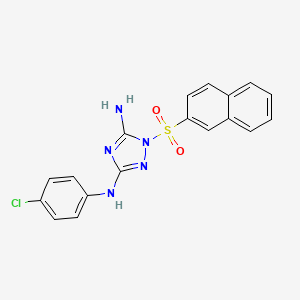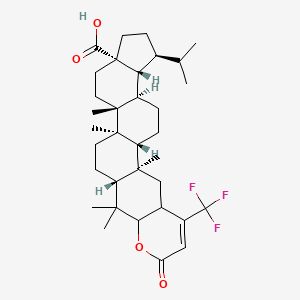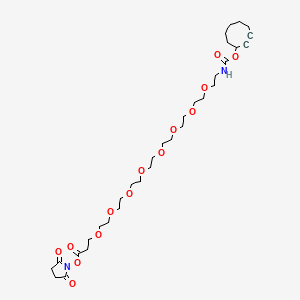
Sco-peg8-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sco-peg8-nhs is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is often used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and NHS esters, which can covalently bind to amino groups, particularly those of lysine residues in proteins or peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg8-nhs involves the reaction of SCO with PEG8 and NHS esters. The PEGylation process typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under neutral or weakly basic conditions (pH 7-9) to ensure the efficient formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or column chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sco-peg8-nhs primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds. The compound can also participate in PEGylation reactions, where it adds polyethylene glycol chains to proteins or peptides .
Common Reagents and Conditions
Reagents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), and primary amines.
Conditions: Neutral or weakly basic pH (7-9), room temperature to slightly elevated temperatures, and organic solvents
Major Products
The major products formed from the reactions of this compound are PEGylated proteins or peptides. These products exhibit increased stability, reduced aggregation, and enhanced solubility .
Wissenschaftliche Forschungsanwendungen
Sco-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein function by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of drugs that target specific proteins for degradation.
Industry: Used in the production of PEGylated proteins and peptides, which have improved stability and solubility
Wirkmechanismus
Sco-peg8-nhs exerts its effects through the formation of stable amide bonds with primary amines in proteins or peptides. The NHS ester reacts with the amino groups, particularly those of lysine residues, resulting in the covalent attachment of the PEG chain. This PEGylation process enhances the stability, solubility, and bioavailability of the modified proteins or peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MS(PEG)8 Methyl-PEG-NHS-Ester: Another PEGylation reagent with similar properties and applications.
SM(PEG)8: A PEGylated, long-chain SMCC crosslinker used for amine-to-sulfhydryl crosslinking
Uniqueness
Sco-peg8-nhs is unique due to its specific combination of SCO and NHS esters, which allows for efficient and selective PEGylation of proteins and peptides. Its use as a PROTAC linker also sets it apart from other PEGylation reagents, making it a valuable tool in the field of targeted protein degradation .
Eigenschaften
Molekularformel |
C32H52N2O14 |
|---|---|
Molekulargewicht |
688.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38) |
InChI-Schlüssel |
PLARPNUNIGVSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


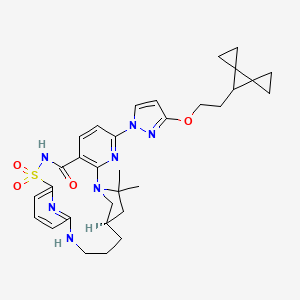
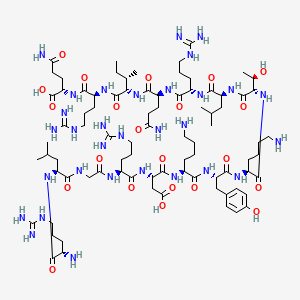
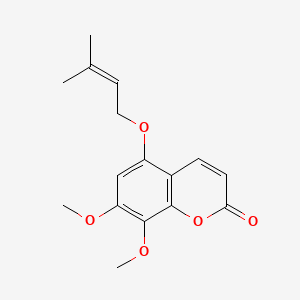
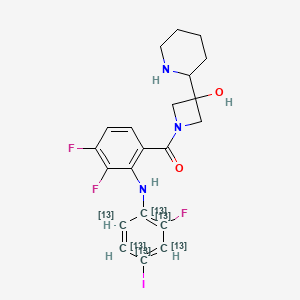
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
